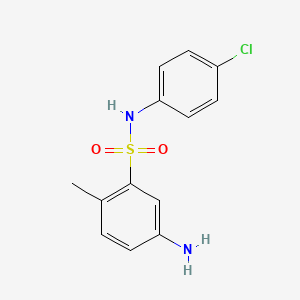

5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, due to their antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a chlorophenyl group, and a methyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Chlorination: The amino group is protected, and the benzene ring is chlorinated using chlorinating agents like thionyl chloride.

Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.

Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfinamide or sulfide derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H13N2O2SCl

- Molecular Weight : 296.77 g/mol

- Solubility : Slightly soluble in chloroform and methanol, and more soluble in DMSO.

The compound features a sulfonamide group attached to a chlorophenyl moiety, which is believed to enhance its biological activity compared to other sulfonamides.

Antibacterial Activity

Sulfonamides, including 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide, are known for their antibacterial properties. They function by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. Studies have shown that this compound exhibits significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | <100 μM | Staphylococcus aureus, Escherichia coli |

| Sulfamethoxazole | <50 μM | Klebsiella pneumoniae, Pseudomonas aeruginosa |

The presence of the chlorophenyl group may enhance its interaction with bacterial enzymes, potentially increasing its efficacy against resistant strains .

Anticancer Potential

Recent studies have indicated that sulfonamides may possess anticancer properties through the inhibition of carbonic anhydrase (CA) isozymes, which are implicated in tumor growth and metastasis. The specific structure of this compound allows it to act as a selective inhibitor of certain CA isozymes.

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 3.0 | MCF-7 (Breast Cancer) |

| Doxorubicin (Reference) | 1.1 | MCF-7 (Breast Cancer) |

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells more effectively than some standard chemotherapeutics, suggesting a promising avenue for further research into its use as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in metabolic processes. Notably, it has shown potential as an inhibitor of carbonic anhydrases, which play critical roles in pH regulation and ion transport within cells.

Mécanisme D'action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: Another sulfonamide with a simpler structure, lacking the chlorophenyl and methyl groups.

Sulfamethoxazole: A sulfonamide with a similar mechanism of action but different substituents on the benzene ring.

Uniqueness

5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the chlorophenyl group may enhance its antibacterial properties, while the methyl group can influence its solubility and pharmacokinetic properties.

Activité Biologique

5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity across various therapeutic areas, particularly in anticancer and antibacterial applications. This article reviews its mechanisms of action, biochemical properties, and relevant case studies highlighting its efficacy.

Target Interaction

The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules, including enzymes and receptors. The compound has been shown to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, with an inhibition constant (IC50) ranging from 10.93 nM to 25.06 nM, indicating strong selectivity for CA IX over CA II . This inhibition disrupts critical biochemical pathways, affecting cellular processes such as pH regulation and ion transport.

Cellular Effects

The compound exerts notable effects on cell proliferation and apoptosis. In studies involving the MDA-MB-231 breast cancer cell line, treatment with this sulfonamide led to significant apoptosis induction, evidenced by a 22-fold increase in annexin V-FITC positive cells compared to controls . Additionally, it has been observed to influence various signaling pathways that regulate cell cycle progression and metabolic activities.

This compound interacts with several proteins involved in key metabolic pathways. Its ability to inhibit enzymatic activity is crucial for its therapeutic potential:

- Enzyme Inhibition : The compound inhibits carbonic anhydrase, which plays a role in maintaining acid-base balance in tissues.

- Antibacterial Activity : As with other sulfonamides, it interferes with bacterial folic acid synthesis, crucial for bacterial growth and replication.

Case Studies

-

Anticancer Activity :

- A study demonstrated that derivatives of sulfonamides showed significant anticancer effects against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent cytotoxicity .

- Another case highlighted that treatment with this compound resulted in cell cycle arrest at the subG0 phase and activation of caspases 8 and 9, which are crucial for apoptosis .

-

Antibacterial Properties :

- Research indicates that sulfonamide derivatives exhibit substantial antibacterial activity by disrupting folic acid synthesis in bacteria. This mechanism is essential for the development of new antibacterial agents targeting resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Factors influencing these properties include the compound's chemical structure and formulation. For instance, studies suggest that modifications in the sulfonamide structure can enhance bioavailability and efficacy against specific targets .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits cell proliferation; IC50 values range from 0.89–9.63 µg/mL. |

| Antibacterial | Inhibits bacterial growth by interfering with folic acid synthesis; effective against various strains. |

| Enzyme Inhibition | Strong inhibitor of carbonic anhydrase IX; affects pH regulation and ion transport in cells. |

Propriétés

IUPAC Name |

5-amino-N-(4-chlorophenyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJXMKQXEROSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.